

# A Comparative Spectroscopic Analysis of 2,2-Diphenylpropionic Acid and Its Precursors

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## Compound of Interest

Compound Name: **2,2-Diphenylpropionic acid**

Cat. No.: **B146859**

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This guide provides a detailed spectroscopic comparison of **2,2-Diphenylpropionic acid** with its common precursors, benzophenone and methyl acetate. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of the key spectroscopic features that differentiate these molecules, supported by experimental data and protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,2-Diphenylpropionic acid**, benzophenone, and methyl acetate, facilitating a clear comparison of their structural features.

Table 1:  $^1\text{H}$  NMR Data

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
2,2-Diphenylpropionic acid	~7.2-7.4	Multiplet	Aromatic protons
~1.9	Singlet		Methyl protons (-CH <sub>3</sub> )
~12.0	Singlet (broad)		Carboxylic acid proton (-COOH)
Benzophenone	~7.8	Multiplet	Aromatic protons (ortho to C=O)
~7.5-7.6	Multiplet		Aromatic protons (meta and para to C=O)[1]
Methyl Acetate	3.67	Singlet	Methyl ester protons (-OCH <sub>3</sub> )[2]
2.05	Singlet		Acetate protons (-COCH <sub>3</sub> )[2]

Table 2: <sup>13</sup>C NMR Data

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
2,2-Diphenylpropionic acid	~178	Carboxylic acid carbon (-COOH)
	~145	Aromatic carbons (ipso)
	~128	Aromatic carbons
	~55	Quaternary carbon
	~25	Methyl carbon (-CH <sub>3</sub> )
Benzophenone	~195	Carbonyl carbon (C=O)[3]
	~138	Aromatic carbon (ipso)
	~132	Aromatic carbon
	~130	Aromatic carbon
	~128	Aromatic carbon
Methyl Acetate	~171	Carbonyl carbon (C=O)
	~52	Methyl ester carbon (-OCH <sub>3</sub> )
	~21	Acetate carbon (-COCH <sub>3</sub> )

Table 3: Key IR Absorption Bands

Compound	Wavenumber (cm <sup>-1</sup> )	Functional Group
2,2-Diphenylpropionic acid	2500-3300 (broad)	O-H stretch (carboxylic acid)
~1700	C=O stretch (carboxylic acid)	
~3050	C-H stretch (aromatic)	
1400-1600	C=C stretch (aromatic)	
Benzophenone	1650-1670	C=O stretch (ketone) <sup>[3]</sup>
>2900	C-H stretch (aromatic) <sup>[1]</sup>	
1400-1600	C=C stretch (aromatic)	
Methyl Acetate	~1745	C=O stretch (ester)
1000-1300	C-O stretch (ester)	
~2950	C-H stretch (aliphatic)	

Table 4: Mass Spectrometry Data

Compound	Molecular Weight ( g/mol )	Key Mass Fragments (m/z)
2,2-Diphenylpropionic acid	226.27 <sup>[4]</sup>	226 (M+), 181 ([M-COOH]+), 167, 103, 43 <sup>[4]</sup>
Benzophenone	182.22	182 (M+), 105 ([C <sub>6</sub> H <sub>5</sub> CO]+), 77 ([C <sub>6</sub> H <sub>5</sub> ]+)
Methyl Acetate	74.08 <sup>[5]</sup>	74 (M+), 59, 43 ([CH <sub>3</sub> CO]+)

## Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: 5-10 mg of the solid sample (**2,2-Diphenylpropionic acid**, Benzophenone) or 5-10  $\mu$ L of the liquid sample (Methyl Acetate) was dissolved in

approximately 0.6 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (0.00 ppm).

- **Data Acquisition:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a standard NMR spectrometer (e.g., 300 or 500 MHz). For  $^1\text{H}$  NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence was used, and a larger number of scans were necessary due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- **Data Processing:** The acquired Free Induction Decay (FID) was processed using Fourier transformation. The resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the TMS signal.

### Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples (**2,2-Diphenylpropionic acid**, Benzophenone), a small amount of the sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For the liquid sample (Methyl Acetate), a thin film was prepared between two KBr plates.
- **Data Acquisition:** A background spectrum of the empty ATR crystal or clean KBr plates was recorded. The IR spectrum of the sample was then acquired over a range of  $4000\text{-}400\text{ cm}^{-1}$ . Typically, 16 to 32 scans were co-added to improve the signal-to-noise ratio.
- **Data Processing:** The interferogram was Fourier transformed to generate the final IR spectrum, which was plotted as transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).

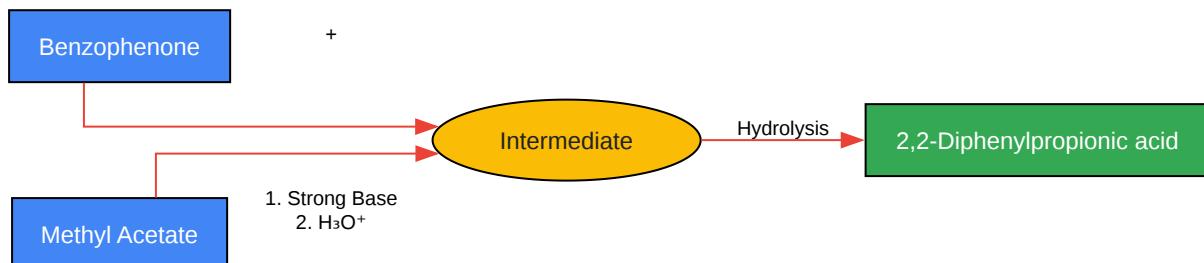
### Mass Spectrometry (MS)

- **Sample Preparation:** A dilute solution of the sample (typically 1 mg/mL) was prepared in a suitable solvent such as methanol or acetonitrile.
- **Data Acquisition:** The sample solution was introduced into the mass spectrometer using a direct infusion or via a Gas Chromatography (GC) or Liquid Chromatography (LC) system. Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. For EI, a standard electron energy of 70 eV is typically employed.

- Data Analysis: The mass spectrum was plotted as relative intensity versus the mass-to-charge ratio (m/z). The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

## Visualization of Synthetic Pathway

The following diagram illustrates the synthetic relationship between the precursors and the final product.



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Caption: Synthetic pathway to **2,2-Diphenylpropionic acid**.

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- 5. Methyl Acetate | CH<sub>3</sub>COOCH<sub>3</sub> | CID 6584 - PubChem [pubchem.ncbi.nlm.nih.gov]

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